

# Docking Studies of 6-Phenylpyridazin-3-amine and its Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Phenylpyridazin-3-amine

Cat. No.: B084792

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This guide provides a comparative overview of molecular docking studies conducted on **6-phenylpyridazin-3-amine** and structurally related pyridazine derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the binding affinities of these compounds against various protein targets, alongside the experimental methodologies employed. While direct docking studies on **6-phenylpyridazin-3-amine** are not extensively reported in publicly available literature, this guide synthesizes data from numerous studies on analogous compounds, providing valuable insights into their potential therapeutic applications.

The pyridazine scaffold is a prominent feature in many biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.<sup>[1][2]</sup> Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of a ligand to a target protein, thereby guiding the design of more potent and selective drug candidates.<sup>[1]</sup>

## Comparative Docking Performance of Pyridazine Derivatives

The following table summarizes the quantitative data from various docking studies on pyridazine derivatives against several key biological targets. The data highlights the potential of this chemical class to interact with a diverse range of proteins implicated in various diseases.

Derivative Name/Class	Target Protein(s)	Docking Score / Binding Energy (kcal/mol)	Key Interacting Residues	Potential Therapeutic Area	Reference(s)
N3, N6-diphenylpyridazine-3,6-diamine derivatives	Dihydrofolate reductase (DHFR)	-5.12 to -8.97	Not specified	Antimicrobial	<a href="#">[3]</a>
3,6-disubstituted pyridazine derivatives	JNK1	Not specified	Met111	Anticancer	<a href="#">[4]</a>
Imidazo[1,2-b]pyridazine derivatives	Penicillin-binding protein (PBP2a)	Not specified	SER 112, PRO 113, THR 115, TYR 116, GLY 121	Antimicrobial	<a href="#">[5]</a>
Pyridazinone derivatives	Cytochrome P450 14 alpha-sterol demethylase (PDB: 1EA1), E. coli DNA gyrase (PDB: 1KZN)	Not specified	Not specified	Antifungal, Antibacterial	<a href="#">[6]</a>
Triazolopyridine, Pyridotriazine, Pyridine-pyrazole hybrids	GlcN-6-P synthase	Moderate to good binding energies	Not specified	Antimicrobial, Antioxidant	<a href="#">[7]</a>

6-([1,1'-biphenyl]-4-yl)-...-dihydropyridazin-3(2H)-one (R67)	DNA (PDB: 6BNA)	-42.683 kJ/mol (Free Binding Energy)	Not specified	Anticancer	<a href="#">[8]</a>
Chloro-substituted pyridazine derivatives	E. coli DNA gyrase subunit B (PDB: 4KFG)	Good overlay with co-crystallized ligand	Not specified	Antibacterial	<a href="#">[9]</a>
Cyanopyridones	VEGFR-2 / HER-2	-15.1 (Sorafenib as reference)	CYS919, ASP1046 (VEGFR-2)	Anticancer	<a href="#">[1]</a>

## Experimental Protocols: A Generalized Workflow

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. This section provides a detailed, generalized protocol for conducting molecular docking studies with pyridazine derivatives.

### Protein Preparation

- **Source:** The three-dimensional coordinates of the target protein are typically retrieved from the Protein Data Bank (PDB).
- **Preprocessing:** The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
- **Protonation:** Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, often at a physiological pH of 7.4.
- **Charge Assignment:** Partial atomic charges are assigned to the protein atoms using a force field such as CHARMM or AMBER.

### Ligand Preparation

- **Structure Generation:** The 2D structure of the pyridazine derivative is drawn using chemical drawing software like ChemDraw or Marvin Sketch.
- **3D Conversion and Optimization:** The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized to its lowest energy state using quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) methods.
- **Charge Assignment:** Gasteiger or other partial charges are assigned to the ligand atoms.

## Binding Site Identification and Grid Generation

- **Active Site Definition:** The binding site on the target protein is defined. This is often based on the location of a co-crystallized ligand in the PDB structure or identified using pocket prediction algorithms.
- **Grid Box Generation:** A grid box is generated around the defined active site. This grid defines the volume in which the docking algorithm will search for favorable binding poses of the ligand.

## Molecular Docking Simulation

- **Docking Software:** A variety of software packages are used for molecular docking, including AutoDock, GOLD, Glide, and MOE.
- **Algorithm:** A docking algorithm, such as a Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the grid box and to identify low-energy binding poses.
- **Scoring Function:** A scoring function is used to estimate the binding affinity (e.g., binding energy in kcal/mol) for each predicted pose.

## Analysis of Results

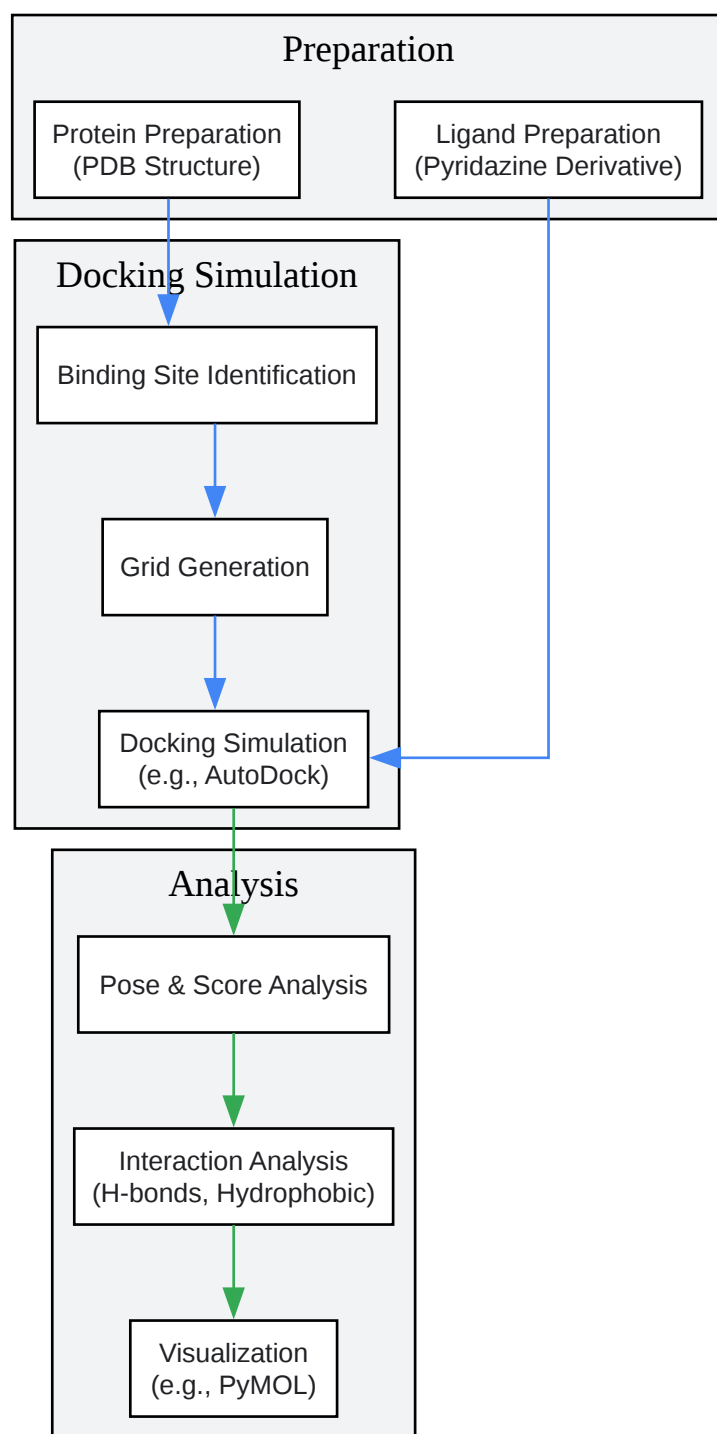
- **Pose Selection:** The predicted binding poses are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.
- **Interaction Analysis:** The intermolecular interactions between the ligand and the protein are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals

forces, and pi-pi stacking interactions with the amino acid residues in the binding pocket.

- Visualization: The protein-ligand complex is visualized using molecular graphics software like PyMOL, Chimera, or Discovery Studio to qualitatively assess the binding mode.

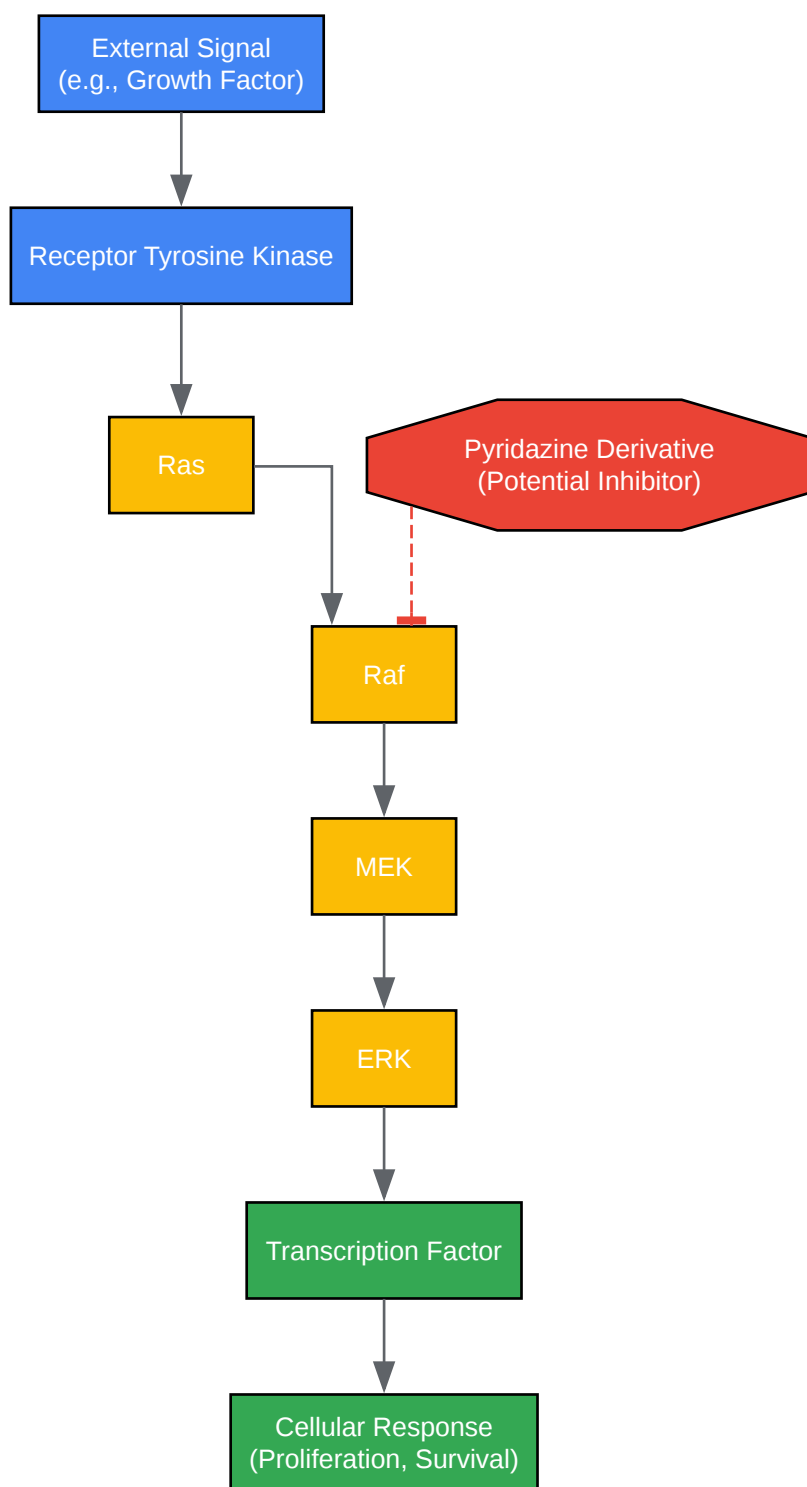
## Visualizing the Docking Process and Potential Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a hypothetical signaling pathway that could be targeted by pyridazine derivatives.



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Caption: A generalized workflow for molecular docking studies.



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Caption: A hypothetical kinase signaling pathway targeted by pyridazine inhibitors.

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